3-(Methylthio)propionaldehyde

Description

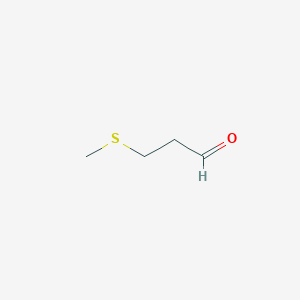

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUWOWRTHNNBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS, Array | |

| Record name | 4-THIAPENTANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027528 | |

| Record name | 3-(Methylthio)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-thiapentanal appears as a colorless to amber liquid with an extremely foul and persistent odor. Slightly soluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. Moderately toxic. Used as a food additive., Liquid, Colorless liquid with a pungent odor; [ICSC] Colorless to amber liquid with an extremely bad and persistent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to pale yellow liquid; powerful and diffusive onion and meat-like odour; in dilution, more pleasant, less onion-like, remniscient of boullion | |

| Record name | 4-THIAPENTANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanal, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)propionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-(Methylthio)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 62 °C at 11 mm Hg, 165 °C | |

| Record name | 4-Thiapentanal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

142 °F (NFPA, 2010), 142 °F (61 °C) (closed cup), 58-63 °C | |

| Record name | 4-THIAPENTANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Thiapentanal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 16.3% vol at 25 °C, pH 7, Solubility in water, g/100ml at 37.8 °C: 17.5, insoluble in water; soluble in alcohol, propylene glycol and oil, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 4-Thiapentanal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-(Methylthio)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.03, 1.037-1.052 | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-(Methylthio)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 3.60 | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.75 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 100 | |

| Record name | 3-(Methylthio)propionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Thiapentanal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

3-(Methylthio) propionaldehyde is a colorless to light yellow organic liquid with a purity of > 97 % (w/w). Impurities are water ( | |

| Record name | 4-Thiapentanal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow liquid, Colorless to amber liquid | |

CAS No. |

3268-49-3 | |

| Record name | 4-THIAPENTANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methional | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methional | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methional | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLTHIOPROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AAO8V0F1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Thiapentanal | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-(Methylthio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-75 °C | |

| Record name | 4-THIAPENTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propionaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propionaldehyde, also widely known as methional, is a significant organic compound with the chemical formula CH₃SCH₂CH₂CHO.[1] It is a colorless to pale yellow liquid recognized for its potent and distinctive aroma, often described as similar to cooked potatoes.[1][2][3] This sulfur-containing aldehyde is a key flavor component in a variety of foods, including potato-based snacks, black and green teas, and is a product of the degradation of the amino acid methionine.[1] Beyond its role in food science, this compound serves as an important intermediate in chemical synthesis and exhibits biological activity, including acting as a prostaglandin (B15479496) antagonist.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological pathways.

Chemical Structure and Identification

This compound possesses a simple aliphatic chain with a terminal aldehyde functional group and a thioether (specifically, a methylthio) group at the 3-position.[1] This bifunctional nature dictates its chemical reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: 3-(Methylsulfanyl)propanal[1]

-

Synonyms: Methional, 3-(Methylmercapto)propionaldehyde, 3-(Methylthio)propanal, 4-Thiapentanal[4]

-

CAS Number: 3268-49-3[1]

-

Chemical Formula: C₄H₈OS[1]

-

Molecular Weight: 104.17 g/mol [4]

-

SMILES: CSCCC=O[4]

-

InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Appearance | Colorless to amber liquid with a pungent, meat-like odor. | [2][4] |

| Boiling Point | 165-166 °C | [2][6] |

| Melting Point | -68 °C | [7] |

| Density | 1.043 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.483 | [6] |

| Solubility | Readily soluble in alcohol solvents (e.g., ethanol, propylene (B89431) glycol) and oil. Slightly soluble in water. | [2][4] |

| Vapor Pressure | 760 mmHg at 165 °C | [6] |

| Flash Point | 74 °C (closed cup) | [3][6] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the aldehyde proton, the methyl group protons, and the two methylene (B1212753) groups.[8]

-

¹³C NMR (CDCl₃, 100.54 MHz): The carbon NMR spectrum displays four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon. The approximate chemical shifts are: 200.61 ppm (C=O), 43.21 ppm (-CH₂-CHO), 26.43 ppm (-S-CH₂-), and 15.50 ppm (S-CH₃).[4]

Infrared (IR) Spectroscopy

-

C-H stretch (aldehyde): A distinctive pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹, which is a hallmark of the aldehyde C-H bond and arises from Fermi resonance.[9]

-

C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[9]

-

C-H stretch (aliphatic): Absorption bands in the range of 2850-2960 cm⁻¹.

-

C-S stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through databases such as the NIST WebBook.[5]

Synthesis and Reactivity

Commercial Synthesis

The primary industrial method for synthesizing this compound is the reaction of methanethiol (B179389) (methyl mercaptan) with acrolein.[1] This reaction is typically carried out in a closed vessel, and the resulting product is purified by distillation.[2]

Biological Formation: The Strecker Degradation

In biological systems and during food processing, this compound is formed from the amino acid methionine via the Strecker degradation.[10] This reaction involves the interaction of methionine with α-dicarbonyl compounds, which are often intermediates of the Maillard reaction.[1]

Chemical Reactivity

The chemistry of this compound is dictated by its aldehyde and thioether functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition. The thioether group can be oxidized to a sulfoxide (B87167) and then to a sulfone. The compound is known to be a versatile reagent in organic chemistry and is used as a precursor in the synthesis of methionine for animal feed supplements.[1]

Role in Biological Pathways: The Yang Cycle

This compound is a key intermediate in the Yang Cycle, also known as the methionine salvage pathway. This cycle is crucial for the regeneration of methionine, particularly in plant tissues where it is a precursor for the biosynthesis of the plant hormone ethylene.

Caption: The Yang Cycle for methionine regeneration and its relation to this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols for the synthesis and analysis of pure this compound are not extensively detailed in the public domain, the following sections provide an overview of the methodologies based on available information.

Synthesis of this compound from Acrolein and Methyl Mercaptan

This synthesis should be performed in a well-ventilated fume hood due to the volatility and toxicity of the reactants.

Materials:

-

Acrolein

-

Methyl mercaptan

-

Reaction vessel equipped with a stirrer, cooling system, and addition funnel

Procedure Outline:

-

The reaction is typically conducted in a closed system.[2]

-

Acrolein is reacted with methyl mercaptan, often in the presence of a catalyst.[11]

-

The reaction is exothermic and requires careful temperature control.

-

The crude product is then purified by vacuum distillation to separate it from unreacted starting materials and byproducts.[2]

Purification by Vacuum Distillation

Apparatus:

-

Standard vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask, vacuum pump, and pressure gauge).

Procedure Outline:

-

The crude this compound is placed in the distillation flask with boiling chips or a magnetic stir bar.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently in a heating mantle.

-

Fractions are collected based on the boiling point of the compound at the reduced pressure. The main fraction containing the purified product is collected.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Appropriate capillary column (e.g., a non-polar or mid-polar column).

Procedure Outline:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

GC Separation: The components of the sample are separated on the column based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds.

-

MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of this compound is recorded for identification.

Caption: General workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a multifaceted molecule with significant relevance in food chemistry, synthetic organic chemistry, and plant biology. Its distinct structural features give rise to its characteristic aroma and diverse chemical reactivity. Understanding its properties, synthesis, and biological roles is crucial for researchers and professionals in various scientific disciplines. The information presented in this guide provides a solid foundation for further investigation and application of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phloem-Specific Expression of Yang Cycle Genes and Identification of Novel Yang Cycle Enzymes in Plantago and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. How To [chem.rochester.edu]

- 8. This compound(3268-49-3) 1H NMR [m.chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. maxapress.com [maxapress.com]

- 11. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]

Methional (CAS Number 3268-49-3): A Comprehensive Technical Guide to its Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Methional, with the CAS number 3268-49-3, is a sulfur-containing aldehyde that plays a significant role in the flavor and fragrance industry and is also of interest in biological research due to its involvement in various biochemical pathways. This technical guide provides an in-depth overview of the spectral data of Methional, detailed experimental protocols for its analysis, and visualizations of relevant biological and industrial processes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H8OS | [1][2] |

| Molecular Weight | 104.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, reminiscent of cooked potatoes | [1][3] |

| Boiling Point | 165-166 °C | [1] |

| Flash Point | 74 °C | [1] |

| Solubility | Soluble in alcohol and propylene (B89431) glycol. | [1] |

Spectral Data

The following tables summarize the key spectral data for Methional, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.77 | t | 1H | -CHO |

| 2.80 | t | 2H | -S-CH₂- |

| 2.65 | t | 2H | -CH₂-CHO |

| 2.12 | s | 3H | CH₃-S- |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | -CHO |

| 42.8 | -CH₂-CHO |

| 27.2 | -S-CH₂- |

| 15.4 | CH₃-S- |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 104 | 45 | [M]⁺ |

| 75 | 30 | [M - CHO]⁺ |

| 61 | 100 | [CH₃SCH₂]⁺ |

| 48 | 80 | [CH₃S]⁺ |

| 45 | 55 | [CHS]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2919 | Strong | C-H stretch (alkane) |

| 2720 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1435 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (alkane) |

| 690 | Medium | C-S stretch |

UV-Vis Spectroscopy

Methional exhibits a weak absorption in the UV-Vis spectrum, characteristic of n→π* transitions in aldehydes.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~290 | ~15 | Ethanol (B145695) |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize Methional are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methional in a Flavor Concentrate

This protocol details the quantification of Methional in a liquid flavor concentrate.[1]

1. Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Helium (carrier gas)

-

Methional standard

-

Internal standard (e.g., 2-methyl-3-furanthiol)

-

Propylene glycol (solvent)

-

Volumetric flasks and pipettes

2. Sample Preparation:

-

Prepare a stock solution of Methional standard (e.g., 1000 ppm) in propylene glycol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 ppm.

-

Add a fixed concentration of the internal standard to each calibration standard and the flavor concentrate sample.

-

Dilute the flavor concentrate sample with propylene glycol to bring the expected Methional concentration within the calibration range.

3. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Ion Source Temperature: 230 °C[1]

-

Electron Ionization (EI): 70 eV[1]

-

Scan Range: m/z 35-350[1]

4. Data Analysis:

-

Identify the peaks for Methional and the internal standard based on their retention times and mass spectra.

-

Generate a calibration curve by plotting the ratio of the peak area of Methional to the peak area of the internal standard against the concentration of the Methional standards.

-

Calculate the concentration of Methional in the flavor concentrate sample using the regression equation from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general procedure for obtaining NMR spectra of Methional.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of Methional in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more (depending on concentration)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of liquid Methional is as follows.

1. Sample Preparation:

-

Place a small drop of neat Methional liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

2. Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean salt plates should be collected prior to the sample scan.

UV-Vis Spectroscopy

The following is a general protocol for obtaining a UV-Vis spectrum of Methional.

1. Sample Preparation:

-

Prepare a stock solution of Methional in a UV-transparent solvent, such as ethanol or hexane.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

2. Instrument Parameters (UV-Vis Spectrophotometer):

-

Scan Range: 200-400 nm

-

Blank: Use the same solvent as used for the sample preparation to zero the instrument.

Signaling Pathways and Experimental Workflows

Methional is involved in several key biological and industrial processes. The following diagrams, generated using the DOT language, illustrate these relationships.

Strecker Degradation of Methionine to Form Methional

The Strecker degradation is a chemical reaction that produces an aldehyde from an amino acid. In the context of food chemistry, the reaction between methionine and a dicarbonyl compound (formed during the Maillard reaction) leads to the formation of Methional, a key flavor compound in many cooked foods.[2]

Workflow for Flavor Analysis of Methional in Food Products

This workflow outlines the typical steps involved in the sensory and instrumental analysis of Methional in food products, such as beer or potato chips.[3][4]

Simplified Prostaglandin (B15479496) Synthesis Pathway and Inhibition

Methional has been reported to act as an inhibitor of prostaglandin synthesis.[5][6][7][8][9] This diagram illustrates the general pathway and the point of inhibition.

Methionine Metabolism and Oxidative Stress

Methionine, the precursor to Methional, plays a role in the cellular response to oxidative stress. Its metabolism is linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating the reducing equivalent NADPH to counteract reactive oxygen species (ROS).[10][11][12][13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Methional - Wikipedia [en.wikipedia.org]

- 3. GMP Methional Flavour Standard | Beer Off-Flavour Detection Kit [flavoractiv.com]

- 4. Further insights into the role of methional and phenylacetaldehyde in lager beer flavor stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Biosynthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 8. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. frontiersin.org [frontiersin.org]

- 14. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease [mdpi.com]

The Ubiquitous Flavor Molecule: A Technical Guide to the Natural Occurrence of 3-(Methylthio)propionaldehyde in Foods

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of 3-(methylthio)propionaldehyde, also known as methional, in a variety of food products. Aimed at researchers, scientists, and drug development professionals, this document details the biosynthetic pathways, quantitative data on its presence in foods, and comprehensive experimental protocols for its analysis.

Introduction

This compound is a potent sulfur-containing flavor compound responsible for the characteristic savory and cooked potato-like aroma in many foods.[1][2][3] Its presence is primarily a result of the Strecker degradation of the essential amino acid L-methionine during thermal processing.[4] However, enzymatic pathways in microorganisms also contribute to its formation in fermented products.[1][5] Understanding the distribution and formation of this molecule is crucial for food quality control, flavor chemistry research, and potentially for drug development, where metabolic pathways of sulfur-containing compounds are of interest.

Quantitative Occurrence in Foods

The concentration of this compound in food is highly variable, depending on the food matrix, processing conditions, and storage. The following table summarizes quantitative data from an OECD SIDS report.[6]

| Foodstuff | Estimated Content (µg/kg) |

| Fruits | up to 5 |

| Vegetables | up to 40 |

| Fish | up to 40 |

| Fish Paste | 399 |

| Dairy Products (Cheese) | up to 5 |

Biosynthetic Pathways

The formation of this compound in food primarily occurs through two main pathways: the Maillard reaction-associated Strecker degradation and enzymatic pathways in microorganisms.

Strecker Degradation

During thermal processing, the Maillard reaction between amino acids and reducing sugars produces reactive dicarbonyl compounds. These compounds can then react with L-methionine in a process known as Strecker degradation to form this compound.[4]

Enzymatic Pathways in Microorganisms

In fermented foods such as cheese, specific lactic acid bacteria and yeasts can produce this compound from L-methionine.[1][2][3][5][7] This typically involves a two-step process:

-

Transamination: An aminotransferase enzyme converts L-methionine to 4-methylthio-2-oxobutyric acid (KMBA).[1][7]

-

Decarboxylation: A decarboxylase enzyme then converts KMBA to this compound.[1]

Experimental Protocols for Analysis

The quantitative analysis of the volatile this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method. For determining the odor contribution, GC-Olfactometry (GC-O) is utilized.

Quantitative Analysis by HS-SPME-GC-MS

This protocol provides a general framework for the quantification of this compound in food samples. Optimization of parameters for specific matrices is recommended.

1. Sample Preparation:

-

Solid Samples (e.g., cheese, cooked meat): Homogenize a representative sample (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).

-

Liquid Samples (e.g., beer): Place an aliquot of the liquid sample (e.g., 5-10 mL) into a headspace vial.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of methional if available, or another volatile compound with similar chemical properties not present in the sample) to each vial for accurate quantification.[8][9][10][11][12]

-

Matrix Modification (optional): Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis, including aldehydes.[13][14]

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.[15]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.[15]

3. GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes thermally (e.g., at 250°C for 2-5 minutes) in splitless mode.[15]

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used.[13][15][16]

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

-

-

Mass Spectrometer (MS) Conditions:

4. Quantification:

-

Create a calibration curve using standard solutions of this compound with the internal standard.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Sensory Evaluation by GC-Olfactometry (GC-O)

GC-O allows for the identification of odor-active compounds in a sample.

1. Sample Preparation and GC Separation:

-

Follow the same sample preparation and GC separation protocol as for GC-MS analysis.

2. Olfactometry Detection:

-

The effluent from the GC column is split between the MS detector and a sniffing port.[13]

-

A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

-

Humidified air is supplied to the sniffing port to prevent the panelist's nasal passages from drying out.

3. Data Analysis:

-

The retention times of the detected odors are correlated with the peaks in the chromatogram from the MS detector to identify the odor-active compounds.

-

Various techniques, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, can be used to determine the odor activity value of each compound.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

References

- 1. academic.oup.com [academic.oup.com]

- 2. l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of Methionine to Thiols by Lactococci, Lactobacilli, and Brevibacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Evidence for Distinct l-Methionine Catabolic Pathways in the Yeast Geotrichum candidum and the Bacterium Brevibacterium linens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methylseleno-amino acid content of food materials by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Biosynthesis of Methional from Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methional, a potent sulfur-containing flavor compound with a characteristic cooked potato aroma, is a significant degradation product of the essential amino acid methionine. Its biosynthesis is of considerable interest in the food and beverage industry for flavor development and in clinical research due to its potential role in metabolic pathways. This technical guide provides an in-depth overview of the core pathways of methional formation from methionine: the enzymatic pathway prevalent in microorganisms and the chemical pathway known as the Strecker degradation. This document details the mechanisms, enzymes, and reaction conditions involved, presenting quantitative data in structured tables and providing cited experimental protocols for key assays. Visual diagrams of the biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of methional biosynthesis.

Introduction

Methional (3-(methylthio)propanal) is a volatile organic compound that plays a crucial role in the characteristic aroma of many cooked foods, particularly potato-based products like chips and French fries.[1][2] It is also found in products such as black and green tea.[1] The primary precursor for methional is the sulfur-containing amino acid, methionine.[3] The formation of methional can occur through two principal routes: an enzymatic pathway observed in various microorganisms, and a non-enzymatic chemical reaction known as the Strecker degradation, which is a key part of the Maillard reaction in thermally processed foods.[1][4] Understanding and controlling the biosynthesis of methional is critical for manipulating flavor profiles in food production and for elucidating the metabolic fate of methionine in various biological systems.

Enzymatic Biosynthesis of Methional

In many microorganisms, particularly lactic acid bacteria (LAB) and cheese-ripening bacteria, methional is produced from methionine via a two-step enzymatic pathway.[4][5][6] This pathway is a significant contributor to the flavor development in fermented dairy products like cheese.[7][8]

Pathway Description

The enzymatic conversion of methionine to methional involves the following sequential reactions:

-

Transamination of Methionine: The first step is the conversion of L-methionine to 4-methylthio-2-ketobutanoate (KMBA). This reaction is catalyzed by a methionine aminotransferase (EC 2.6.1.88), which transfers the amino group from methionine to an α-keto acid acceptor, typically α-ketoglutarate.[4][9] Several aminotransferases, including those with broad specificity for branched-chain or aromatic amino acids, can exhibit activity towards methionine.[4][10]

-

Decarboxylation of KMBA: The intermediate, KMBA, is then decarboxylated to form methional and carbon dioxide. This reaction is catalyzed by an α-ketoacid decarboxylase (EC 4.1.1.1).[4][11] This enzyme often requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor.[11]

Visualization of the Enzymatic Pathway

Caption: Enzymatic conversion of L-methionine to methional.

Quantitative Data for Enzymatic Reactions

The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of methional.

Table 1: Production of Methional and Intermediates by Lactococcus lactis IFPL730

| Compound | Concentration (μg/mL) | Incubation Conditions | Reference |

| Methional | 61.8 | Standard assay conditions | [11] |

| Methional | 2.03 | Cheese-like incubation conditions | [11] |

| KMBA | 14.7 | Standard assay conditions | [11] |

| HMBA | 34.5 | Standard assay conditions | [11] |

| 2-hydroxy-4-methylthiobutanoate, a reduction product of KMBA. |

Table 2: Kinetic Parameters of a Tyrosine Aminotransferase from Klebsiella pneumoniae with Activity on Methionine Precursors

| Substrate | Co-substrate | Apparent Km (mM) | Apparent Vmax (μmol/min/mg) | Reference |

| α-Ketomethiobutyrate (KMTB) | Tyrosine | 0.4 ± 0.1 | 14.4 ± 0.7 | [1][11] |

| α-Ketomethiobutyrate (KMTB) | Phenylalanine | 0.5 ± 0.1 | 13.9 ± 0.6 | [1][11] |

| α-Ketomethiobutyrate (KMTB) | Tryptophan | 0.4 ± 0.1 | 13.2 ± 0.5 | [1][11] |

| α-Ketomethiobutyrate (KMTB) | Glutamate | 2.1 ± 0.2 | 22.0 ± 0.9 | [1][11] |

| Tyrosine | α-Ketoglutarate | 0.4 ± 0.1 | 15.6 ± 0.6 | [1][11] |

| Tyrosine | Oxaloacetate | 0.1 ± 0.02 | 10.3 ± 0.3 | [1][11] |

Strecker Degradation: The Chemical Pathway

The Strecker degradation is a non-enzymatic reaction that is a component of the Maillard reaction, responsible for the color and flavor of cooked foods.[1][12] It involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde (Strecker aldehyde) with one less carbon atom than the original amino acid, along with ammonia (B1221849) and carbon dioxide.[12][13] When methionine is the amino acid, the resulting Strecker aldehyde is methional.[13]

Mechanism of Strecker Degradation

The reaction proceeds through the following key steps:

-

Formation of a Schiff base between the amino acid and a dicarbonyl compound.

-

Decarboxylation of the Schiff base.

-

Hydrolysis of the resulting imine to form the Strecker aldehyde (methional) and an aminoketone.

Visualization of the Strecker Degradation Pathway

Caption: The Strecker degradation of methionine to methional.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of methional biosynthesis.

Methionine Aminotransferase Assay

This protocol is adapted from studies on aminotransferase activity in lactic acid bacteria.[4]

Objective: To determine the activity of methionine aminotransferase by measuring the formation of its product, KMBA.

Materials:

-

Cell-free extract (CFE) of the microorganism of interest

-

L-methionine solution (e.g., 50 mM in phosphate (B84403) buffer)

-

α-ketoglutarate solution (e.g., 50 mM in phosphate buffer)

-

Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM in phosphate buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

500 µL phosphate buffer

-

100 µL L-methionine solution

-

100 µL α-ketoglutarate solution

-

50 µL PLP solution

-

250 µL cell-free extract

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 20% TCA solution.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtrate for the presence of KMBA using HPLC. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) can be used for separation.

-

Quantify KMBA by comparing the peak area to a standard curve of known KMBA concentrations.

α-Ketoacid Decarboxylase Assay

This protocol is based on the measurement of decarboxylase activity leading to aldehyde formation.[4]

Objective: To measure the activity of α-ketoacid decarboxylase by quantifying the production of methional from KMBA.

Materials:

-

Cell-free extract (CFE)

-

KMBA solution (e.g., 10 mM in citrate (B86180) buffer)

-

Thiamine pyrophosphate (TPP) solution (e.g., 5 mM in citrate buffer)

-

Citrate buffer (e.g., 100 mM, pH 5.5)

-

Headspace gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Prepare the reaction mixture in a headspace vial:

-

800 µL citrate buffer

-

100 µL KMBA solution

-

50 µL TPP solution

-

50 µL cell-free extract

-

-

Seal the vial and incubate at the optimal temperature (e.g., 30-40°C) for a specific time (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by heating the vial (e.g., 90°C for 5 minutes) to inactivate the enzyme.

-

Analyze the headspace for the presence of methional using GC-MS. A suitable GC column (e.g., DB-WAX) and a temperature gradient program should be used for separation.

-

Identify methional based on its retention time and mass spectrum.

-

Quantify methional using a standard curve prepared with known concentrations of methional.

Visualization of Experimental Workflow

References

- 1. Tyrosine Aminotransferase Catalyzes the Final Step of Methionine Recycling in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. youtube.com [youtube.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methionine transaminase - Wikipedia [en.wikipedia.org]

- 10. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ugc.futurelearn.com [ugc.futurelearn.com]

- 13. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strecker Degradation of Methionine to 3-(Methylthio)propionaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strecker degradation is a crucial reaction pathway in food chemistry and a significant area of study in biochemistry, contributing to the formation of key aroma and flavor compounds. This technical guide provides an in-depth overview of the Strecker degradation of the essential amino acid L-methionine to 3-(methylthio)propionaldehyde, also known as methional. Methional is a potent aroma compound with a characteristic cooked potato-like scent, playing a vital role in the flavor profile of a wide array of cooked foods. Beyond its importance in the food industry, understanding this pathway has implications for drug development and cellular metabolism, where analogous reactions can occur. This document details the chemical mechanism, kinetic data, influencing factors, and comprehensive experimental protocols for the analysis of this reaction, serving as a vital resource for professionals in relevant scientific fields.

The Core Reaction: Methionine to Methional

The Strecker degradation is a component of the more extensive Maillard reaction network, but it can also occur independently. The reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid, along with carbon dioxide and an α-aminoketone.[1] In the case of methionine, the resulting aldehyde is methional.

The overall reaction can be summarized as follows:

CH₃S(CH₂)₂CH(NH₂)COOH + R-CO-CO-R' → CH₃S(CH₂)₂CHO + CO₂ + R-CH(NH₂)-CO-R'

-

Methionine (an α-amino acid)

-

α-Dicarbonyl compound (e.g., glyoxal (B1671930), methylglyoxal, diacetyl)

-

This compound (Methional) (the Strecker aldehyde)

-

Carbon dioxide

-

α-Aminoketone

Chemical Reaction Pathway

The Strecker degradation of methionine proceeds through a series of well-established steps, initiated by the reaction between the amino group of methionine and a carbonyl group of an α-dicarbonyl compound. The key intermediates include a Schiff base and a decarboxylated imine.

Quantitative Data

The yield and rate of methional formation are influenced by several factors. The following tables summarize quantitative data on the kinetics and influencing factors of the Strecker degradation of methionine.

Table 1: Kinetic Parameters for Strecker Aldehyde Formation

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) for Methional Formation | 255 kJ mol⁻¹ | Isothermal curing of barley malt (B15192052) (65, 78, and 90 °C) | [2] |

Table 2: Influence of pH and Temperature on Methionine Stability and Reaction

| pH | Temperature (°C) | Observation | Reference |

| 7.5 | 30 | Maximum L-methionine yield in fermentation by Alcaligenes faecalis. | [3] |

| 7.0 | Ambient | Optimal pH for some enzymatic reactions involving methionine. | [4] |

| 3.2 | Ambient | Mobile phase pH for HPLC analysis of methionine. | [5] |

| 3, 5, 8 | Not specified | Formation of α-dicarbonyl compounds from methionine and sugars is pH-dependent. | [6] |

Note: Direct quantitative data on methional yield under varying pH and temperature in a standardized model system is limited in the surveyed literature. The data presented reflects conditions for related processes or analytical setups.

Experimental Protocols

This section provides detailed methodologies for inducing the Strecker degradation of methionine and for the quantitative analysis of the resulting this compound.

Protocol for Strecker Degradation of Methionine (Model System)

This protocol describes a general method for inducing the Strecker degradation in a controlled laboratory setting.

Materials:

-

L-Methionine

-

Glyoxal (or other α-dicarbonyl compound)

-

Phosphate (B84403) buffer (pH range 5-8)

-

Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and septa)

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Prepare a stock solution of L-methionine (e.g., 10 mM in deionized water).

-

Prepare a stock solution of the α-dicarbonyl compound (e.g., 10 mM glyoxal in deionized water).

-

Prepare a series of phosphate buffers with varying pH values (e.g., pH 5, 6, 7, and 8).

-

In a reaction vial, combine:

-

1 mL of the L-methionine stock solution.

-

1 mL of the α-dicarbonyl stock solution.

-

8 mL of the desired pH buffer.

-

-

Vortex the mixture to ensure homogeneity.

-

Seal the vial tightly with a screw cap and septum.

-

Incubate the reaction mixture at a specific temperature (e.g., 100°C) for a defined period (e.g., 60 minutes).

-

After incubation, cool the vials to room temperature.

-

The sample is now ready for analysis by GC-MS or other suitable techniques.

Analytical Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol details the analysis of methional using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Instrumentation and Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

-

Autosampler with SPME capabilities

-

GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium carrier gas (99.999% purity)

-

This compound standard

-

Internal standard (e.g., d₃-methional or a suitable deuterated analog)

GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 40°C for 3 min, ramp at 10°C/min to 250°C, hold for 5 min. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |

| MS Transfer Line Temp | 280°C |

| MS Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-350 |

| Quantification Ions | m/z 61, 104 for Methional |

Procedure:

-

Sample Preparation: Place 5 mL of the cooled reaction mixture (from protocol 5.1) into a 20 mL headspace vial.

-

Internal Standard: Spike the sample with a known concentration of the internal standard.

-

Equilibration: Place the vial in the autosampler tray and allow it to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 15 minutes) with agitation.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.

-

Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

-

Data Acquisition: Start the GC-MS run to separate and detect the compounds.

-

Quantification: Identify methional based on its retention time and mass spectrum. Quantify using a calibration curve prepared with standard solutions of methional and the internal standard.

Analytical Protocol: Quantification of Methionine by HPLC-UV

This protocol outlines a method for the analysis of the precursor, methionine, using High-Performance Liquid Chromatography with UV detection.[8][9]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase A: Phosphate buffer (e.g., 10 mM, pH 7.4)[8]

-

Mobile phase B: Acetonitrile

-

L-Methionine standard

-

Autosampler

HPLC Parameters:

| Parameter | Setting |

| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution: Start with 100% Mobile Phase A, then a linear gradient to 50% Mobile Phase B over 15 minutes.[8] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25°C) |

| Detection Wavelength | 225 nm[8] |

Procedure:

-

Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter.

-

Calibration Standards: Prepare a series of standard solutions of L-methionine in the mobile phase at known concentrations.

-

Injection: Inject the prepared sample and standards into the HPLC system.

-

Data Acquisition: Record the chromatograms and integrate the peak area for methionine.

-

Quantification: Determine the concentration of methionine in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the analytical protocols described above.

Conclusion

The Strecker degradation of methionine to this compound is a fundamental reaction with significant implications for food science and biochemistry. This technical guide has provided a comprehensive overview of the reaction mechanism, quantitative data on influencing factors, and detailed experimental protocols for its study. The provided workflows and diagrams serve as a practical resource for researchers and scientists. Further research to establish more extensive quantitative datasets on the yield of methional under a wider range of conditions will continue to enhance our understanding and control of this important chemical transformation.

References

- 1. ugc.futurelearn.com [ugc.futurelearn.com]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. ijpas.org [ijpas.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Physical Properties of 3-(Methylthio)propionaldehyde

This technical guide provides a comprehensive overview of the key physical properties of 3-(Methylthio)propionaldehyde, also known as methional. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's boiling point and density, supported by experimental methodologies and structured data presentation.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear reference for its key characteristics.

| Physical Property | Value | Conditions |

| Boiling Point | 165-166 °C | @ 760 mmHg[1][2][3] |

| 62 °C | @ 11 mmHg[4] | |

| 61 °C | @ 14.3 mmHg[5] | |

| Density | 1.043 g/mL | @ 25 °C[2][3][6] |

| 1.04 g/mL | @ 20 °C[4] | |

| 1.052 g/mL | Not Specified[7] |

Experimental Protocols

The determination of the physical properties of a substance like this compound requires precise experimental procedures. Below are detailed methodologies for ascertaining boiling point and density.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination, especially with small sample sizes, is the Thiele tube method.

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

-

-

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into a Thiele tube containing mineral oil, which ensures uniform heating.

-

The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]

-

2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid such as this compound, this can be determined using straightforward laboratory equipment.

-

Apparatus:

-

Graduated cylinder or pycnometer (for more precise measurements)

-

Analytical balance

-

-

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.[10][11][12] For higher accuracy, this procedure is typically repeated multiple times, and the average value is reported. The temperature at which the measurement is taken must be recorded as density is temperature-dependent.

-

Logical Relationship of Physical Properties

The following diagram illustrates the fundamental relationship between the physical properties discussed.

Caption: Relationship between this compound and its physical properties.

References

- 1. methional, 3268-49-3 [thegoodscentscompany.com]

- 2. 3-(甲硫基)丙醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3268-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Methylthio)propanal | 3268-49-3 | TCI AMERICA [tcichemicals.com]

- 6. This compound [stenutz.eu]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jove.com [jove.com]

- 10. embibe.com [embibe.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 3-(Methylthio)propionaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Methylthio)propionaldehyde, a key volatile flavor compound found in various foods and an important intermediate in chemical synthesis. Understanding its solubility is critical for its application in flavor formulations, reaction chemistry, and analytical method development.

Quantitative Solubility Data

This compound exhibits varied solubility depending on the solvent's polarity. While it is characterized as insoluble or slightly soluble in water, it is readily soluble in many common organic solvents, particularly alcohols. The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | ≤ 75 g/L | [1] |

| Water | 25 | 16.3% (v/v) at pH 7 | [2] |

| Water | 37.8 | 17.5 g/100 mL | [2][3] |

| 95% Ethanol | Ambient | 1 mL in 1 mL | [2][3] |

| Alcohol Solvents | Not Specified | Readily Soluble | [1][4][5] |

| Propylene Glycol | Not Specified | Soluble | [2][3] |

| Oil | Not Specified | Soluble | [2][3] |

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method